molecular formula C10H17ClF2N2O B15089981 R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride

Cat. No.: B15089981
M. Wt: 254.70 g/mol
InChI Key: XLOOPWAQUNIBGH-DDWIOCJRSA-N
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Description

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes. The compound exhibits high oral bioavailability and low plasma protein binding, making it a promising candidate for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the pyrrolidine and piperidine rings, followed by their functionalization with difluoro groups and the methanone moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of DPP-IV, an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This leads to improved glucose homeostasis and better control of blood sugar levels in patients with type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

R-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride stands out due to its high selectivity and potency as a DPP-IV inhibitor. Its unique chemical structure allows for better oral bioavailability and lower plasma protein binding compared to other similar compounds. These properties make it a promising candidate for further development and clinical use .

Properties

Molecular Formula

C10H17ClF2N2O

Molecular Weight

254.70 g/mol

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2R)-piperidin-2-yl]methanone;hydrochloride

InChI

InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m1./s1

InChI Key

XLOOPWAQUNIBGH-DDWIOCJRSA-N

Isomeric SMILES

C1CCN[C@H](C1)C(=O)N2CCC(C2)(F)F.Cl

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl

Origin of Product

United States

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